p38 MAP 激酶抑制剂 V

描述

P38 MAP Kinase Inhibitor V is a potent inhibitor of p38 MAP kinases, which are central components in signaling networks in a multitude of mammalian cell types . The p38 MAP kinases are encoded in four separate genes in mammalian genomes: p38α by the MAPK14 gene, p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13) .

Molecular Structure Analysis

The structure of p38 kinases consists of N- and C-lobes of the kinase domain with the active site in between ATP binding site and TGY dual phosphorylation site . The active site is covered by the activation loop, which undergoes dual phosphorylation resulting in conformation change, permitting access of substrates to the active site and full kinase activation .Chemical Reactions Analysis

The classic activation of p38 follows a three-tiered mechanism. Stimuli of p38 activation are cellular stressors such as oxidative stress, inflammatory stimuli/cytokines, UV radiation, and osmotic pressure at cell membranes . Feedback inhibition of p38 kinases occurs through dephosphorylation by MAP kinase phosphatases (e.g., MKP1), limiting activity of upstream kinases, or transcriptional feedback .科学研究应用

炎症性疾病中的作用

p38 MAP 激酶在细胞对外部应激信号的反应中至关重要。p38 MAP 激酶抑制剂 V 等抑制剂已在临床前模型中显示出抗炎作用,主要是通过抑制炎性介质的表达。这使得它们成为治疗炎症性疾病的有希望的候选药物。临床试验也探讨了它们在这方面的功效 (Kumar、Boehm 和 Lee,2003 年)。

癌症治疗

p38 MAPK 在多发性骨髓瘤 (MM) 的发病机制中起着重要作用。VX-745 等抑制剂,一种特异性 p38 MAPK 抑制剂,可以抑制白细胞介素 6 (IL-6) 和血管内皮生长因子 (VEGF) 分泌,这在 MM 治疗中至关重要。这突出了 p38 MAPK 抑制剂在癌症治疗中的潜力,特别是对于细胞因子和生长因子调节至关重要的 MM 等疾病 (Hideshima 等人,2003 年)。

心血管疾病的治疗

p38 MAP 激酶与许多炎性驱动疾病有关,包括动脉粥样硬化。p38 MAPK 的抑制剂,例如 p38 MAP 激酶抑制剂 V,已被研究其在治疗心血管疾病方面的潜力。虽然早期研究显示疗效有限且有副作用,但随后的试验,特别是在慢性阻塞性肺病 (COPD) 和动脉粥样硬化中,显示出更有希望的结果,表明其在心血管疾病中的潜在治疗价值 (Fisk 等人,2014 年)。

在肿瘤抑制中的作用

最近的研究在了解 p38 MAPK 在肿瘤发生中的作用方面取得了进展,突出了其对细胞周期进程的负调节和肿瘤抑制途径的正调节的关键作用。这将 p38 MAPK 及其抑制剂定位为癌症研究中的潜在工具,特别是在了解和管理肿瘤生长方面 (Bulavin 和 Fornace,2004 年)。

哮喘和 COPD 治疗

p38 抑制剂已被研究其在治疗哮喘和 COPD 中的作用。这些疾病的特点是慢性炎症,其中 p38 是一个关键介质。抑制 p38 MAPK 已显示可预防变应原诱导的肺嗜酸性粒细胞增多、粘液分泌过多和哮喘中的气道高反应性,并且在 COPD 治疗中也观察到了令人鼓舞的结果 (Chung,2011 年)。

神经保护作用

在神经退行性疾病和视神经创伤的背景下,p38 MAP 激酶抑制剂在保护视网膜神经节细胞免于凋亡方面显示出希望。这表明它们在治疗青光眼等疾病和管理视神经损伤方面具有潜在应用 (Kikuchi、Tenneti 和 Lipton,2000 年)。

安全和危害

In vivo treatment of Mtb-infected C57BL/6 mice with doramapimod, a p38 MAP‐kinase inhibitor, results in reduced inflammation, granuloma formation, and lung pathology . It also provides first data on safety of p38 MAPK inhibition which is of relevance for future application of these substances in inflammatory diseases and concomitant TB .

未来方向

P38 MAPK inhibitors have been tested in clinical trials mainly against rheumatoid arthritis, psoriasis, and Crohn’s disease . This provides an opportunity to repurpose these substances with excellent safety profiles as adjunct therapeutics in combination with anti-mycobacterial drugs against active TB . The molecular and genetic toolbox outlined above, including inhibitor molecules, gene knockout, CRISPR, RNAi, constitutively active (CA) p38 variants, and proximity labeling, facilitated the discovery of functions of p38 kinases and will be essential for future advances toward a better understanding of p38 kinases in CNS cell types .

属性

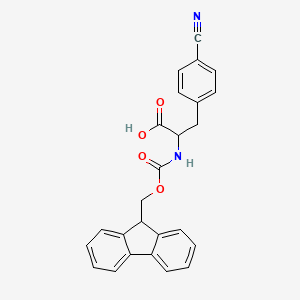

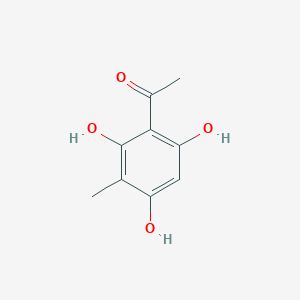

IUPAC Name |

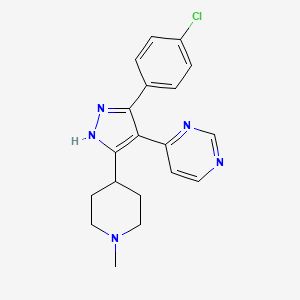

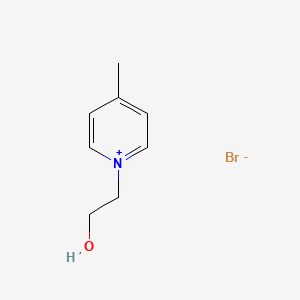

4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5/c1-25-10-7-14(8-11-25)19-17(16-6-9-21-12-22-16)18(23-24-19)13-2-4-15(20)5-3-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWOBCJMDNZHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432396 | |

| Record name | 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p38 MAP Kinase Inhibitor V | |

CAS RN |

271576-77-3 | |

| Record name | 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)